Phenylalanine, 4-chloro--bta--oxo-
Description
The compound "Phenylalanine, 4-chloro-bta-oxo-" (referred to hereafter as 4-Cl-Phe-oxo) is a derivative of the aromatic amino acid L-phenylalanine, characterized by a para-chlorinated phenolic moiety and an oxo (keto) functional group. OTA consists of a dihydroisocoumarin group amide-linked to L-phenylalanine, with a para-chlorophenolic substituent .
Properties
CAS No. |
121487-19-2 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.617 |
IUPAC Name |
2-amino-3-(4-chlorophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-1-5(2-4-6)8(12)7(11)9(13)14/h1-4,7H,11H2,(H,13,14) |
InChI Key |
LUQOFEYOWHZDKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)O)N)Cl |
Synonyms |
Phenylalanine, 4-chloro--bta--oxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
L-Phenylalanine: The parent amino acid with a benzyl side chain.
Ochratoxin A (OTA): A mycotoxin featuring a para-chlorophenolic group and dihydroisocoumarin linked to phenylalanine .
Tyrosine and Tryptophan: Aromatic amino acids with hydroxyl (Tyrosine) and indole (Tryptophan) substituents.
N-[3-(4-Ethylphenyl)-1-oxo-2-propenyl]-L-phenylalanine : A synthetic derivative with an ethylphenyl and oxo-propenyl group (CAS 110105-20-9) .
3-Bromo-beta-phenylalanine : A halogenated variant with a bromo substituent .
Structural Differences :
- 4-Cl-Phe-oxo vs.
- 4-Cl-Phe-oxo vs. OTA: Both share a para-chlorophenolic group, but OTA includes a complex dihydroisocoumarin backbone, likely increasing its molecular rigidity and toxicity .
- 4-Cl-Phe-oxo vs. Tyrosine/Tryptophan : Tyrosine’s hydroxyl group increases hydrophilicity, while tryptophan’s indole ring enables stronger hydrophobic and van der Waals interactions. The chloro and oxo groups in 4-Cl-Phe-oxo may prioritize distinct aggregation pathways .
Physicochemical Properties
| Property | 4-Cl-Phe-oxo (Inferred) | L-Phenylalanine | OTA | Tyrosine |
|---|---|---|---|---|
| Molecular Formula | C₉H₈ClNO₂ (est.) | C₉H₁₁NO₂ | C₂₀H₁₈ClNO₆ | C₉H₁₁NO₃ |
| Hydrophobicity | High (Cl, oxo) | Moderate | Very High | Low (OH group) |
| Aggregation Propensity | High (π-π stacking) | Moderate | Extreme (fibrils) | Low |
- Aggregation Behavior: Molecular dynamics simulations show that aromatic amino acids like phenylalanine form nanostructures (e.g., fibers) via hydrophobic and π-π interactions. The chloro and oxo groups in 4-Cl-Phe-oxo likely enhance aggregation kinetics compared to unmodified phenylalanine . OTA, however, forms toxic fibrillar aggregates due to its extended conjugated system .
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